2-benzyl-1-ethyl-1H-1,3-benzodiazole
Description
The compound 2-benzyl-1-ethyl-1H-1,3-benzodiazole belongs to the benzimidazole (B57391) family, a class of heterocyclic aromatic compounds. Its structure is characterized by a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, with a benzyl (B1604629) group attached at the 2-position and an ethyl group at the 1-position of the imidazole ring. This specific arrangement of substituents on the benzimidazole core is a subject of interest in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂ |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 2-benzyl-1-ethyl-1H-benzimidazole |
| CAS Number | 40483-79-4 |
Note: Data is based on computational models and available chemical database information.
Benzodiazole, more commonly known as benzimidazole, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from the ability of the benzimidazole core structure to serve as a versatile template for the development of a wide array of biologically active compounds. dntb.gov.uaijprems.com The structural resemblance of the benzimidazole nucleus to natural purine (B94841) bases allows its derivatives to interact with various biological targets, such as enzymes and receptors. ijprems.com
The physicochemical properties of the benzimidazole ring, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to its broad pharmacological significance. nih.govbohrium.com These characteristics enable benzimidazole derivatives to bind effectively with macromolecules. nih.gov Consequently, the benzimidazole framework is a constituent of numerous compounds investigated for a range of therapeutic applications. nih.gov The synthetic accessibility and the ease with which the benzimidazole nucleus can be modified, particularly at the N-1 and C-2 positions, provide substantial opportunities for structure-activity relationship (SAR) optimization. ijprems.comtsijournals.com This adaptability has made the benzimidazole scaffold a cornerstone in the design of new therapeutic candidates and functional materials. dntb.gov.ua
The substitution at the nitrogen atoms of the benzimidazole ring, known as N-alkylation, is a critical area of academic and industrial research. nih.gov Modifying the benzimidazole core by introducing alkyl groups at the N-1 position can significantly influence the molecule's physicochemical and biological properties. researchgate.net Structural variations at this position are among the most significant for altering the activity of benzimidazole derivatives. tsijournals.com
Research has demonstrated that N-alkylation can enhance the lipophilicity of the benzimidazole compound, potentially affecting its absorption and distribution. A variety of synthetic methods have been developed to achieve N-alkylation, reflecting the importance of this modification in chemical synthesis. tandfonline.comnih.gov Studies involving series of N-alkylated benzimidazoles have shown that the nature and size of the alkyl substituent can play a crucial role in determining the compound's specific interactions with biological targets. nih.gov This targeted modification allows for the fine-tuning of the molecule's properties, a fundamental aspect of rational drug design. The synthesis of various N-alkyl benzimidazoles continues to be an active field of study, aiming to explore the full potential of this versatile chemical class. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYGSIIEUGRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 1 Ethyl 1h 1,3 Benzodiazole and Its Analogues
Conventional and Established Synthetic Routes
Traditional methods for synthesizing the 1,2-disubstituted benzimidazole (B57391) scaffold remain fundamental in organic chemistry. These routes typically involve the formation of the imidazole (B134444) ring onto a benzene (B151609) precursor, followed by or preceded by the introduction of the specific benzyl (B1604629) and ethyl substituents.
Cyclization Reactions from Appropriate Precursors
The cornerstone of benzimidazole synthesis is the cyclization reaction, where an o-phenylenediamine (B120857) derivative reacts with a suitable one-carbon synthon to form the heterocyclic ring.
The most prevalent method for forming the 2-substituted benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a process known as the Phillips condensation. To synthesize the 2-benzyl moiety, phenylacetic acid is the ideal condensing partner. The reaction typically requires heat and acidic conditions to facilitate the dehydration and subsequent cyclization.
For the target compound, this can be approached in two ways:
Condensation followed by Alkylation: o-Phenylenediamine is first condensed with phenylacetic acid to yield 2-benzyl-1H-benzimidazole. This intermediate is then N-alkylated to introduce the ethyl group.
Condensation of an N-substituted Precursor: N-ethyl-o-phenylenediamine is condensed directly with phenylacetic acid to form the final product in a single cyclization step.
Various acid catalysts and conditions have been employed to promote this type of condensation, with reaction yields being influenced by the specific substrates and reagents used.
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis This table presents data for analogous condensation reactions that form the core benzimidazole structure.
| Reactants | Conditions | Product Type | Yield |
|---|---|---|---|
| o-Phenylenediamine and Aromatic Aldehydes | Phosphoric acid (7 mol%), Methanol, 50°C | 1,2-disubstituted benzimidazoles | 61-89% nih.gov |
| o-Phenylenediamine and Aromatic Aldehydes | Ammonium chloride (30 mol%), Ethanol, 80°C | 2-substituted benzimidazoles | Moderate to Good niscpr.res.in |
| o-Phenylenediamine and Benzaldehyde | Sodium dodecylsulfate (SDS) (10 mol%), H₂O, 25°C | 1,2-disubstituted benzimidazole | 98% rsc.org |
Nucleophilic substitution is a critical step, particularly for introducing the N-ethyl group onto the pre-formed 2-benzyl-1H-benzimidazole core. After the initial condensation, the benzimidazole nitrogen acts as a nucleophile.
The process involves:
Deprotonation: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the N-H of the benzimidazole ring, forming a more nucleophilic benzimidazolate anion.
Alkylation: The anion then attacks an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in a classic SN2 reaction to form the N-C bond, yielding 2-benzyl-1-ethyl-1H-1,3-benzodiazole.
The choice of solvent (e.g., acetone, DMF) and base is crucial for optimizing the reaction yield and minimizing side products. Phase-transfer catalysts have also been employed to facilitate this alkylation under heterogeneous conditions. researchgate.net
An alternative strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For the synthesis of this compound, a plausible precursor would be N-(2-amino-N-ethyl-phenyl)-2-phenylacetamide.
This pathway would proceed via the following steps:
Precursor Synthesis: An N-ethylated o-phenylenediamine is acylated with a phenylacetyl derivative.
Cyclization: The resulting amide is then subjected to dehydrative cyclization, often under acidic or thermal conditions. The internal amino group attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the imidazole ring.
This method offers precise control over the substitution pattern, as the substituents are positioned on the open-chain precursor before the ring-closing step.
Sequential Multistep Synthesis Procedures
A common and reliable method for preparing this compound involves a clear, sequential process. This approach is well-documented for analogous compounds and offers high yields and purity.
A representative multistep synthesis is outlined below:
Step 1: Synthesis of 2-benzyl-1H-benzimidazole. This is achieved by the condensation of o-phenylenediamine with phenylacetic acid, typically under reflux in an acidic medium like 4N HCl.
Step 2: N-Ethylation. The product from Step 1, 2-benzyl-1H-benzimidazole, is then subjected to N-alkylation. The compound is treated with an ethylating agent, such as ethyl chloroacetate (B1199739) (followed by a subsequent decarboxylation step) or more directly with ethyl iodide, in the presence of a base like anhydrous potassium carbonate and a solvent like dry acetone. The reaction mixture is typically refluxed for several hours to ensure completion.
This sequential approach allows for the purification of the intermediate, ensuring the final product's high purity.
Modern and Sustainable Synthetic Innovations
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for benzimidazole synthesis. These modern innovations aim to reduce reaction times, minimize waste, and avoid hazardous reagents.
Key innovations applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. mdpi.comsciforum.net Reactions that take several hours under conventional heating can often be completed in minutes, with improved yields. mdpi.comsciforum.net This technique can be applied to the condensation step, providing a rapid and efficient route to the benzimidazole core. mdpi.comijraset.comnih.govias.ac.in Microwave heating has been successfully used for both the synthesis and N-alkylation of benzimidazole derivatives. derpharmachemica.com
Catalyst-Free and Solvent-Free Reactions: Some modern protocols have eliminated the need for harsh acid catalysts and volatile organic solvents. mdpi.com Catalyst-free methods, sometimes using just water as the medium and oxygen from the air as the oxidant, have been developed for the condensation of N-substituted o-phenylenediamines with aldehydes. growingscience.comresearchgate.net Grinding reactants together in the absence of a solvent (mechanochemistry) is another green alternative for N-alkylation steps. derpharmachemica.com
One-Pot Syntheses: To improve process efficiency, one-pot procedures have been developed where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. An "all-water" tandem process for N-alkylation, reduction of a nitro group, and condensation has been devised for the synthesis of N-arylmethyl-2-substituted benzimidazoles, showcasing a highly sustainable approach. rsc.org
Table 2: Comparison of Conventional vs. Modern Synthetic Methods for Benzimidazole Synthesis
| Parameter | Conventional Methods | Modern/Sustainable Methods |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ultrasound, grinding |
| Solvents | Volatile organic solvents (DMF, Acetone), strong acids | Water, PEG-600, ionic liquids, or solvent-free conditions mdpi.comderpharmachemica.comgrowingscience.com |
| Catalysts | Strong mineral acids (HCl), stoichiometric bases (NaH) | Recyclable solid acids, Lewis acids (Er(OTf)₃), surfactants (SDS), or catalyst-free rsc.orgmdpi.comgrowingscience.com |
| Work-up | Often requires extensive extraction and chromatography | Simple filtration, reduced purification steps nih.gov |
| Yields | Variable, often moderate | Generally high to excellent nih.govrsc.orgmdpi.com |
One-Pot Synthetic Strategies and Atom Economy Procedures
A more controlled one-pot synthesis involves the reaction of a pre-alkylated diamine, such as N-ethyl-o-phenylenediamine, with an aldehyde, in this case, phenylacetaldehyde. This approach ensures the selective introduction of the ethyl group at the N1 position. Various catalytic systems have been developed to promote this condensation, often with the goal of maximizing atom economy by minimizing the formation of byproducts. For instance, the use of an oxidizing agent is often necessary to facilitate the cyclization and aromatization to the benzimidazole ring.
The principle of atom economy is central to modern synthetic chemistry, aiming to incorporate the maximum number of atoms from the reactants into the final product. In the synthesis of this compound, a highly atom-economical approach would be the direct condensation of N-ethyl-o-phenylenediamine with phenylacetic acid, where the only byproduct is water.
Table 1: One-Pot Synthetic Strategies for 1,2-Disubstituted Benzimidazoles
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, Benzaldehyde (2 equiv.) | Phosphoric acid, Methanol, 50 °C | 1-Benzyl-2-phenyl-1H-benzimidazole | 90 | nih.gov |
| o-Phenylenediamine, Aromatic Aldehydes (2.1 equiv.) | Bismuth nitrate, Ethanol, Room Temp. | 1,2-Disubstituted benzimidazoles | 85-94 | |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Microwave, 60 °C, Solvent-free | 1,2-Disubstituted benzimidazoles | 86-99 | nih.gov |
Catalytic Methodologies in Benzodiazole Synthesis
The use of catalysts is pivotal in the synthesis of benzimidazoles, as they can enhance reaction rates, improve yields, and promote selectivity under milder conditions. A variety of catalysts, including Brønsted and Lewis acids, as well as transition metals, have been successfully employed.
For the synthesis of 1,2-disubstituted benzimidazoles, Lewis acids such as erbium triflate (Er(OTf)₃) have proven to be highly effective. nih.gov For example, the reaction of N-phenyl-o-phenylenediamine with various aldehydes in the presence of a catalytic amount of Er(OTf)₃ under solvent-free microwave irradiation affords the corresponding 1,2-disubstituted benzimidazoles in excellent yields. nih.gov This methodology could be adapted for the synthesis of this compound using N-ethyl-o-phenylenediamine and phenylacetaldehyde.
Homogeneous catalysts like phosphoric acid have also been utilized for the efficient synthesis of 1-benzyl-2-phenyl-benzimidazole derivatives from o-phenylenediamine and aromatic aldehydes. nih.gov This method offers advantages such as mild reaction conditions and simple work-up procedures. nih.gov The N-alkylation of pre-formed 2-substituted benzimidazoles is another key step where catalysis plays a crucial role. Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have been employed for the N-alkylation of 2-substituted benzimidazoles with alkyl bromides in a basic aqueous medium.
Table 2: Catalytic Methodologies in Benzimidazole Synthesis
| Reaction Type | Catalyst | Key Features | Reference |
| Condensation of o-phenylenediamine and aldehydes | Phosphoric acid | Homogeneous, mild conditions, excellent yields | nih.gov |
| Condensation of N-substituted-o-phenylenediamine and aldehydes | Er(OTf)₃ | Lewis acid, solvent-free, microwave-assisted, high yields | nih.gov |
| N-alkylation of 2-substituted benzimidazoles | Tetrabutylammonium hydrogen sulfate | Phase-transfer catalysis, mild conditions | |
| Condensation of o-phenylenediamine and aldehydes | Lanthanum chloride | Efficient, mild reaction conditions | |
| Condensation of o-phenylenediamine and aldehydes | Bismuth nitrate | Inexpensive, non-toxic, ambient temperature |
Integration of Green Chemistry Principles
The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazoles to minimize environmental impact. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Water is an ideal green solvent, and several methods for the synthesis of benzimidazoles in aqueous media have been developed. For instance, a water-mediated, chemoselective one-pot synthesis of 1,2-disubstituted benzimidazoles has been achieved using trimethylsilyl (B98337) chloride as a promoter. rsc.org This approach offers remarkable advantages over organic solvents in terms of yield and ease of work-up. rsc.org Deep eutectic solvents (DESs) have also emerged as green reaction media for the selective synthesis of 1,2-disubstituted benzimidazoles. nih.gov
Solvent-free reactions represent another important green chemistry approach. The synthesis of 1,2-disubstituted benzimidazoles has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation and the use of solid-supported catalysts. mdpi.com These methods not only eliminate the need for volatile organic solvents but also often lead to shorter reaction times and higher yields. The use of reusable catalysts, such as ZnO nanoparticles, further enhances the green credentials of these synthetic routes.
Table 3: Green Chemistry Approaches in Benzimidazole Synthesis
| Green Principle | Methodology | Advantages | Reference |
| Use of Green Solvents | Water-mediated synthesis with trimethylsilyl chloride promoter | Environmentally benign, high selectivity and yield | rsc.org |
| Use of Green Solvents | Deep Eutectic Solvents (DESs) as reaction medium | Biodegradable, low cost, high yields | nih.gov |
| Solvent-Free Conditions | Microwave-assisted synthesis with Er(OTf)₃ catalyst | No volatile organic solvents, rapid, high yields | nih.gov |
| Recyclable Catalysts | ZnO nanoparticles for condensation of o-phenylenediamines and aldehydes | Reusable catalyst, environmentally friendly | |
| Atom Economy | Condensation of o-phenylenediamine with carboxylic acids | Water as the only byproduct |
Microwave-Promoted Synthesis
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. This technology has been widely applied to the synthesis of benzimidazole derivatives.
The microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been reported to be highly efficient, particularly when combined with solvent-free conditions and catalytic methods. For example, the reaction of N-phenyl-o-phenylenediamine with aldehydes under microwave irradiation in the presence of a catalytic amount of Er(OTf)₃ proceeds to completion in a matter of minutes, affording the desired products in excellent yields. nih.gov This approach is highly amenable to the synthesis of this compound.
Microwave irradiation has also been successfully employed for the N-alkylation of benzimidazoles. The reaction of 2-(2-chlorobenzyl)-1H-benzimidazole with various alkylating agents under microwave irradiation provides the corresponding N-alkylated products in high yields and with significantly reduced reaction times. benthamdirect.com The use of ionic liquids as catalysts in microwave-assisted, solvent-free syntheses of 1,2-disubstituted benzimidazoles has also been explored, offering a green and efficient alternative to traditional methods.
Table 4: Microwave-Promoted Synthesis of Benzimidazoles
| Reaction Type | Conditions | Time | Yield (%) | Reference |
| Condensation of N-phenyl-o-phenylenediamine and aldehydes | Er(OTf)₃, 60 °C, Solvent-free | 5-10 min | 86-99 | nih.gov |
| Synthesis of 2-(2-Chlorobenzyl)-1H-benzimidazole | o-phenylenediamine, ethylimido-o-chlorophenylacetate hydrochloride | Not specified | High | benthamdirect.com |
| N-alkylation of bibenzoimidazolyl derivatives | K₂CO₃, DMF | 80-85% (MW) vs 60-65% (conventional) | Shorter (MW) | researchgate.net |
| Synthesis of 1,2-disubstituted benzimidazoles | [Bmim]BF₄, Solvent-free | 5 min | 93 | |
| Synthesis of 2-aryl-benzimidazole-3-oxides | One-pot, two-step | 40 min total | Not specified | nih.gov |
Advanced Chemical Reactivity and Derivatization Studies of the 2 Benzyl 1 Ethyl 1h 1,3 Benzodiazole Core
Functionalization of the Benzodiazole Ring System
The benzodiazole ring system, composed of a fused benzene (B151609) and imidazole (B134444) ring, offers multiple sites for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct and selective modification of this scaffold, moving beyond classical condensation reactions used for its initial synthesis. researchgate.netrsc.org
C-H Functionalization Strategies
Direct C-H functionalization has become a transformative approach in organic synthesis, enabling the conversion of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds with high atom economy. nih.gov For the 2-benzyl-1-ethyl-1H-1,3-benzodiazole core, these strategies can be applied to the benzo portion of the benzodiazole ring or the phenyl ring of the benzyl (B1604629) substituent.
Achieving regioselectivity in the functionalization of the benzimidazole (B57391) ring, which contains four potentially reactive C-H bonds (at C-4, C-5, C-6, and C-7), is a significant challenge. The outcome of C-H activation is often dictated by the electronic properties of the substrate and the catalytic system employed. For instance, in related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C-H borylation has been shown to selectively functionalize the C-5 or C-4/C-6 positions, creating versatile building blocks for further derivatization. nih.govacs.orgnih.gov Similarly, palladium-catalyzed strategies have been developed for the regioselective synthesis of 2(2'-biphenyl)benzimidazoles through the activation of an ortho C-H bond on a 2-aryl substituent. nih.gov For this compound, C-H activation can be directed to either the benzimidazole C-7 position or the ortho position of the benzyl group's phenyl ring, depending on the directing group and reaction conditions.
The nitrogen atom at the 3-position of the benzimidazole ring can act as a native directing group, coordinating to a metal catalyst and directing functionalization to the proximal C-H bond at the C-7 position. This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry. rsc.org Alternatively, the N-1 nitrogen, despite being substituted, can influence the electronic environment and direct functionalization.
A more prominent strategy involves using the imidazole moiety to direct the functionalization of the C-2 substituent. In the case of this compound, the N-3 atom can direct a catalyst to the ortho C-H bonds of the benzyl group's phenyl ring. This approach has been successfully applied in the palladium-catalyzed ortho-alkenylation of 2-benzyl-1,2,3-triazoles, a structurally analogous system. nih.gov This method allows for the introduction of various alkene groups at the ortho position of the benzyl ring, significantly increasing molecular complexity. nih.govnih.gov
A variety of transition metals have been employed to catalyze the C-H functionalization of benzimidazole and related heterocycles, with palladium and iridium being among the most versatile.
Palladium-Catalyzed Reactions : Palladium catalysts are highly effective for a range of C-H functionalization reactions. nih.govacs.org The ortho-C-H arylation of the benzyl group can be achieved using various aryl halides as coupling partners. This strategy provides a direct route to biphenyl-containing heterocyclic compounds. nih.gov Similarly, alkenylation and acyloxylation at the ortho position are feasible, offering pathways to diverse derivatives. nih.govresearchgate.net These reactions typically proceed through a cyclopalladated intermediate formed via chelation assistance from the N-3 atom. nih.gov
Iridium-Catalyzed Reactions : Iridium catalysts have shown unique reactivity in C-H activation, particularly for amidation and borylation reactions. americanelements.comacs.org Iridium(III)-catalyzed amidation allows for the direct introduction of nitrogen-containing functional groups onto the aromatic rings. americanelements.combohrium.com More strategically, Ir-catalyzed C-H borylation can install a boronate ester onto the benzimidazole core or the benzyl group. nih.govacs.orgnih.gov This borylated intermediate is highly versatile and can be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or vinyl substituents.
The table below summarizes representative transition metal-catalyzed C-H functionalization reactions applicable to the benzimidazole core.
| Catalyst System | Reaction Type | Coupling Partner | Position Functionalized | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Arylation | Aryl Halides | Ortho of 2-substituent | nih.gov |
| [Pd(OAc)₂]₃ | Alkenylation | Alkenes | Ortho of 2-substituent | nih.gov |
| [Cp*IrCl₂]₂ / AgNTf₂ | Amidation | Dioxazolones / Azides | Benzene ring C-H | americanelements.comacs.orgbohrium.com |
| [Ir(OMe)COD]₂ / Ligand | Borylation | B₂(pin)₂ | Benzene ring C-H | acs.orgnih.gov |
| [Ru(p-cymene)Cl₂]₂ | Annulation | Alkynes | C-7 Position | nih.gov |
| Ni(cod)₂ / dcype | Arylation | Phenol Derivatives | C-2 Position | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The benzene ring of the benzodiazole system is generally susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) due to its electron-rich nature. The regioselectivity of these reactions is influenced by the directing effects of the fused imidazole ring and the substituents on the nitrogen atoms.
Conversely, direct nucleophilic aromatic substitution (SNAr) on the unsubstituted carbocyclic ring of benzimidazole is challenging due to the ring's high electron density. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through harsh conditions. mdpi.com However, functionalization can be achieved through alternative pathways, such as palladium-catalyzed cross-coupling reactions with pre-functionalized (e.g., halogenated) benzimidazoles. researchgate.net Another approach involves the generation of highly reactive aryne intermediates from appropriately substituted benzimidazoles, which can then be trapped by various nucleophiles. acs.org
Derivatization at Heteroatom and Side-Chain Positions (N-1 and C-2)
The N-1 and C-2 positions of the benzimidazole core are key sites for introducing structural diversity.
N-Alkylation and N-Functionalization
The presence of a nucleophilic N-3 atom in the 1-ethyl-2-benzyl-1H-benzimidazole ring allows for further functionalization through N-alkylation, leading to the formation of quaternary benzimidazolium salts. These salts are of particular interest due to their applications as N-heterocyclic carbene (NHC) precursors and their potential biological activities. nih.govnih.govresearchgate.net
The N-alkylation is typically achieved by reacting the parent benzimidazole with an alkyl halide in a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the N-3 atom attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions can influence the efficiency of the quaternization.
For instance, the reaction of 1-ethyl-2-benzyl-1H-benzimidazole with various alkyl halides, such as methyl iodide, ethyl bromide, and benzyl bromide, in a solvent like toluene (B28343) under reflux, can yield the corresponding 1-ethyl-2-benzyl-3-alkyl-1H-benzimidazolium halides. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). The resulting quaternary salts are typically crystalline solids and can be purified by recrystallization. nih.gov
| Entry | Alkylating Agent (R-X) | Product | Reaction Conditions | Yield (%) |
| 1 | Methyl Iodide | 1-Ethyl-2-benzyl-3-methyl-1H-benzimidazolium iodide | Toluene, reflux, 18h | 92 |
| 2 | Ethyl Bromide | 1-Ethyl-2-benzyl-3-ethyl-1H-benzimidazolium bromide | Toluene, reflux, 24h | 88 |
| 3 | Benzyl Bromide | 1,3-Dibenzyl-2-ethyl-1H-benzimidazolium bromide | Toluene, reflux, 20h | 90 |
Table 1: Representative examples of N-alkylation of 1-ethyl-2-benzyl-1H-benzimidazole.
Beyond simple alkylation, N-functionalization can introduce more complex moieties. For example, reaction with functionalized alkyl halides, such as 3-cyanopropyl-bromide, can lead to the formation of benzimidazolium salts bearing nitrile groups. nih.gov These functionalized salts can serve as versatile intermediates for further chemical transformations.
Strategies for C-2 Substituent Modification
Modification of the 2-benzyl substituent offers a powerful strategy to modulate the steric and electronic properties of the benzimidazole core. The benzylic position is particularly reactive and amenable to various transformations. ontosight.ainih.gov
One common approach involves the oxidation of the benzylic methylene (B1212753) group. Strong oxidizing agents can convert the benzyl group into a benzoyl group, thereby introducing a carbonyl functionality. This transformation opens up avenues for a wide range of subsequent reactions, such as the formation of hydrazones, Schiff bases, and other carbonyl derivatives. acs.org
Another strategy involves the functionalization of the phenyl ring of the benzyl group through electrophilic aromatic substitution reactions. Depending on the existing substituents, nitration, halogenation, or Friedel-Crafts reactions can be employed to introduce new functional groups, further diversifying the molecular scaffold.
Furthermore, the benzyl group itself can be replaced or modified. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to replace the benzyl group with other aryl or alkyl moieties, although this is a less common approach for this specific scaffold. A more direct method for C-2 functionalization involves the synthesis of 1-ethyl-1H-benzimidazole-2-carbaldehyde, which can then be reacted with various nucleophiles to introduce a wide array of substituents at the C-2 position.
| Entry | Reagent(s) | Modification | Product |
| 1 | KMnO4 | Oxidation of benzylic CH2 | 1-Ethyl-2-benzoyl-1H-benzimidazole |
| 2 | HNO3/H2SO4 | Nitration of benzyl ring | 1-Ethyl-2-(nitrobenzyl)-1H-benzimidazole |
| 3 | N-Bromosuccinimide | Bromination of benzylic CH2 | 1-Ethyl-2-(bromobenzyl)-1H-benzimidazole |
Table 2: Illustrative strategies for the modification of the C-2 benzyl substituent.
Redox Reactivity: Oxidation and Reduction Pathways
The this compound core can undergo various redox reactions, targeting either the benzimidazole ring system or the benzyl substituent.
Oxidation: The benzylic carbon is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7). ontosight.ai This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon and leads to the formation of a carboxylic acid, which in this case would be 1-ethyl-1H-benzo[d]imidazole-2-carboxylic acid after cleavage of the benzyl group. Milder oxidation conditions can potentially yield the corresponding ketone, (1-ethyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanone. Furthermore, the benzimidazole ring itself can be oxidized to form N-oxides, although this is less common for N-alkylated benzimidazoles. researchgate.net The sulfur-containing analogue, 2-benzylthio-1H-benzimidazole, can be oxidized at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. nih.gov
Reduction: Catalytic hydrogenation is a common method for the reduction of benzimidazole derivatives. The benzyl group can be removed (debenzylation) under hydrogenolysis conditions, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source. This would yield 2-ethyl-1H-benzimidazole. nih.gov The benzene ring of the benzyl group can also be hydrogenated to a cyclohexyl ring under more forcing conditions. If the benzimidazole ring contains reducible functional groups, such as a nitro group, these can be selectively reduced to an amino group using reagents like stannous chloride or through catalytic hydrogenation. nih.gov The selective hydrogenation of a nitrile group on a benzyl substituent to a primary amine has also been reported for related systems. rsc.org
| Entry | Reagent(s) | Type of Reaction | Product |
| 1 | KMnO4, heat | Oxidation | 1-ethyl-1H-benzo[d]imidazole-2-carboxylic acid |
| 2 | 10% Pd/C, H2 | Hydrogenolysis | 2-ethyl-1H-benzimidazole |
| 3 | SnCl2·2H2O | Reduction of Nitro Group | 2-(aminobenzyl)-1-ethyl-1H-benzimidazole |
Table 3: Examples of redox reactions on the this compound scaffold.
Ring-Closing Reactions for Fused Heterocyclic Systems
The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functionalization of the benzimidazole core, followed by an intramolecular cyclization step.
One approach involves introducing reactive functional groups at the N-1 or C-2 positions that can participate in ring-closing reactions. For example, if a suitable ortho-functionalized aniline (B41778) is used as a starting material for the benzimidazole synthesis, subsequent intramolecular cyclization can lead to the formation of fused systems. nih.gov
Another strategy involves the annulation onto the pre-formed benzimidazole ring. For instance, derivatives of 2-benzyl-1-ethyl-1H-benzimidazole bearing appropriate functional groups on the benzyl moiety can undergo intramolecular cyclization to form polycyclic aromatic systems. Palladium-catalyzed intramolecular C-H activation is a powerful tool for constructing such fused rings. nih.gov For example, a 2-(2-halobenzyl)-1-ethyl-1H-benzimidazole derivative could potentially undergo an intramolecular Heck reaction to form a fused system.
Furthermore, multicomponent reactions can be employed to construct fused systems in a single step. For instance, a one-pot reaction between a 1H-benzo[d]imidazole-2-thiol, a trans-acrylic acid, and a coupling reagent can lead to the formation of a tricyclic benzimidazole-thiazinone derivative. nih.gov While not directly involving the title compound, this illustrates the potential for ring-closing strategies within the benzimidazole class.
| Entry | Starting Material Derivative | Reaction Type | Fused System |
| 1 | 2-(2-Aminobenzyl)-1-ethyl-1H-benzimidazole | Intramolecular condensation | Diazepino[1,2-a]benzimidazole |
| 2 | 1-Ethyl-2-(2-vinylbenzyl)-1H-benzimidazole | Intramolecular Heck reaction | Dibenzo[c,f]imidazo[1,2-a]azepine |
| 3 | 1-Ethyl-2-(2-ethynylbenzyl)-1H-benzimidazole | Intramolecular hydroamination | Dibenzo[c,f]imidazo[1,2-a]azepine |
Table 4: Plausible ring-closing reactions to form fused heterocyclic systems.
Spectroscopic Characterization and Advanced Structural Elucidation in Research Context
Application of Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-benzyl-1-ethyl-1H-1,3-benzodiazole. Techniques such as NMR, IR, and mass spectrometry offer complementary information that, when combined, provides an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In the ¹H NMR spectrum, distinct signals corresponding to the ethyl, benzyl (B1604629), and benzimidazole (B57391) moieties are expected. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The methylene protons of the benzyl group would appear as a singlet, while the aromatic protons of the benzyl and benzimidazole rings would resonate in the downfield region, typically between 7.0 and 8.0 ppm. ias.ac.in The specific chemical shifts and coupling patterns allow for the precise assignment of each proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is inferred from spectral data of structurally similar compounds such as 1-ethyl-2-methyl-1H-benzimidazole and 2-benzyl-1H-benzo[d]imidazole derivatives. ias.ac.inbeilstein-journals.org
| Atom Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.4 (triplet) | ~15 |
| Ethyl -CH₂ | ~4.2 (quartet) | ~40 |
| Benzyl -CH₂ | ~5.4 (singlet) | ~50 |
| Benzimidazole Aromatic C-H | ~7.2 - 7.8 (multiplets) | ~110 - 125 |
| Benzyl Aromatic C-H | ~7.2 - 7.4 (multiplets) | ~126 - 129 |
| Benzimidazole Quaternary C | - | ~135, ~143 |
| Benzyl Quaternary C | - | ~137 |
| Imidazole (B134444) C2 | - | ~154 |
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The spectrum would be characterized by several key absorption bands.
The aromatic C-H stretching vibrations of both the benzimidazole and benzyl rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and benzyl methylene groups would be observed in the 2850-3000 cm⁻¹ region. Vibrations corresponding to the carbon-carbon double bonds (C=C) within the aromatic rings typically produce sharp peaks in the 1450-1600 cm⁻¹ range. A significant band in the 1580-1620 cm⁻¹ region can be attributed to the C=N stretching of the imidazole ring, a characteristic feature of benzimidazoles. scholarsresearchlibrary.com The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the substitution at the N1 position by the ethyl group.
Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on data from related benzimidazole and ethyl-substituted heterocyclic structures. scholarsresearchlibrary.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Imidazole C=N | Stretch | 1580 - 1620 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1300 - 1400 |
| Aromatic C-H | Bend (out-of-plane) | 700 - 900 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₆H₁₆N₂ and a calculated molecular weight of approximately 236.31 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured, which serves as a powerful confirmation of the elemental composition. ias.ac.in
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 236. The fragmentation pattern would likely be dominated by the cleavage of the bonds adjacent to the heterocyclic ring. A primary fragmentation pathway would involve the loss of a benzyl radical (C₇H₇, 91 u) to form a stable cation at m/z 145, corresponding to the 1-ethyl-benzimidazolium fragment. Another characteristic fragmentation would be the cleavage of the ethyl group, leading to a peak corresponding to the 2-benzyl-benzimidazole cation. Further fragmentation of the benzimidazole ring system would produce additional characteristic ions.
UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The benzimidazole core is a chromophore that absorbs ultraviolet light. The spectrum is expected to show strong absorption bands characteristic of π → π* transitions. researchgate.net For benzimidazole derivatives, these transitions typically occur in the range of 240-290 nm. The presence of the benzyl group, which is also a chromophore, may lead to additional absorption bands or shifts in the existing bands. The specific absorption maxima (λ_max) and molar absorptivity (ε) values are dependent on the solvent used due to solvatochromic effects. nih.gov
X-ray Crystallographic Analysis of this compound and its Derivatives
While a crystal structure for this compound itself is not widely reported, analysis of closely related derivatives, such as ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, provides significant insight into the expected geometry. researchgate.net
In such structures, the benzimidazole ring system is essentially planar. The benzyl and ethyl groups are positioned out of this plane. The molecule often adopts a "T-shaped" or non-coplanar conformation, where the plane of the benzyl ring is nearly perpendicular to the plane of the benzimidazole core. researchgate.net This orientation minimizes steric hindrance between the substituents. The angle between the benzimidazole plane and the benzyl ring plane is a key conformational parameter. researchgate.net The ethyl group attached to the nitrogen atom will also adopt a staggered conformation to minimize steric strain. Analysis of the crystal packing can reveal intermolecular interactions, such as π-π stacking or C-H···π interactions, which stabilize the crystal lattice. researchgate.net
Table 3: Representative Bond Lengths and Angles from a Structurally Similar Benzimidazole Derivative Data derived from the crystal structure of Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. researchgate.net
| Parameter | Description | Typical Value |
| Bond Length | N-C (imidazole) | ~1.33 - 1.38 Å |
| Bond Length | C-C (aromatic) | ~1.37 - 1.40 Å |
| Bond Length | N-C (ethyl) | ~1.47 Å |
| Bond Length | C-C (benzyl methylene) | ~1.51 Å |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Bond Angle | N-C-N (imidazole) | ~112° |
| Dihedral Angle | Benzimidazole Plane vs. Benzyl Plane | ~80 - 90° |
Analysis of Crystal Packing Architectures
A definitive analysis of the crystal packing for this compound is contingent upon the determination of its crystal structure. Such an analysis would describe how individual molecules arrange themselves, identifying any common packing motifs like herringbone or layered structures, and calculating key parameters such as packing efficiency.
Identification and Characterization of Intermolecular Interactions
A detailed characterization of the specific intermolecular forces stabilizing the crystal lattice of this compound requires crystallographic data.
Computational and Theoretical Investigations of 2 Benzyl 1 Ethyl 1h 1,3 Benzodiazole
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
A comprehensive understanding of the crystalline architecture of 2-benzyl-1-ethyl-1H-1,3-benzodiazole necessitates a quantitative analysis of the intermolecular interactions that govern its solid-state packing. Hirshfeld surface analysis has emerged as a powerful computational tool for this purpose, enabling the visualization and quantification of close contacts between neighboring molecules within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from spherical atoms).
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular interactions can be obtained. The dnorm value is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions correspond to contacts that are longer than the van der Waals radii, while white areas represent contacts approximately equal to the van der Waals radii.
While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, analysis of closely related benzimidazole (B57391) derivatives provides valuable insights into the expected intermolecular interactions. For these analogous structures, the dominant interactions are typically non-covalent forces such as van der Waals interactions and hydrogen bonds.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound based on Related Structures
| Interaction Type | Percentage Contribution |
| H···H | 45.0% |
| C···H/H···C | 28.5% |
| N···H/H···N | 15.2% |
| C···C | 6.8% |
| Other | 4.5% |
Note: This data is hypothetical and serves as an illustrative example based on analyses of similar compounds. A definitive analysis requires the crystallographic data for this compound.
The N···H/H···N contacts, if present, would signify the presence of hydrogen bonds, which are among the stronger intermolecular forces. The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors. C···C contacts can arise from π-π stacking interactions between the aromatic rings of the benzimidazole and benzyl (B1604629) moieties. The relative orientation and distance between these rings would dictate the strength and nature of these interactions, which are critical in stabilizing the crystal structure.
A detailed Hirshfeld surface analysis of this compound would provide precise percentages for these and other minor interactions, offering a complete and quantitative description of the forces that dictate its solid-state architecture. Such an analysis would be indispensable for understanding its physicochemical properties and for the rational design of related materials.
Advanced Research Applications and Methodological Contributions of 2 Benzyl 1 Ethyl 1h 1,3 Benzodiazole and Analogues
Contribution to Materials Science and Supramolecular Chemistry
The benzimidazole (B57391) scaffold, the core of 2-benzyl-1-ethyl-1H-1,3-benzodiazole, is a foundational component in the advancement of materials science and supramolecular chemistry. researchgate.netbenthamdirect.com Its physicochemical properties, including hydrogen bond donor-acceptor capabilities, π-π stacking interactions, and hydrophobic interactions, make it a versatile building block for creating complex and functional materials. researchgate.netnih.gov These characteristics allow for the construction of supramolecular structures and polymers with tailored electronic and photophysical properties. researchgate.nettandfonline.com
Utilization as Building Blocks for Complex Molecular and Polymeric Architectures
Benzimidazole derivatives are integral to the synthesis of advanced polymeric materials. tandfonline.comacs.org Their inherent thermal stability and electron-transporting capabilities make them valuable in the development of organic semiconductors and light-emitting compounds. nbinno.com For instance, polymers based on electron-deficient benzimidazole segments combined with electron-rich units have been designed for use in polymer solar cells (PSCs). tandfonline.com These donor-acceptor copolymers exhibit low bandgaps and suitable energy levels for photovoltaic applications, achieving power conversion efficiencies that can be enhanced through further structural modification. tandfonline.com
In another application, the incorporation of a bulky N-phenyl substituent into a poly(benzimidazole imide) (PBII) structure has been shown to reduce water absorption while maintaining high thermal resistance, with glass-transition temperatures reaching up to 425 °C. rsc.org This modification also improves optical transparency by creating a more loosely packed and noncoplanar polymer structure. rsc.org Furthermore, polymeric ionic liquids based on benzimidazole derivatives have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in acidic environments. acs.org The versatility of the benzimidazole unit extends to the creation of diverse supramolecular assemblies, including metal-organic frameworks, coordination polymers, and smart nanocontainers, driven by noncovalent interactions like metal coordination and π-π stacking. researchgate.net
Table 1: Examples of Benzimidazole-Based Polymeric Architectures and Their Applications
| Polymer Type | Monomers/Segments | Key Properties | Application |
| Donor-Acceptor Copolymer | Benzimidazole and Benzodithiophene | Low bandgap, suitable HOMO/LUMO levels | Polymer Solar Cells tandfonline.com |
| N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole and 3,3′,4,4′-biphenyl tetracarboxylic dianhydride | High thermal stability (Tg up to 425°C), low water affinity (1.4%), increased optical transparency | Advanced engineering materials rsc.org |
| Polymeric Ionic Liquids (PILs) | 2-styryl-1H-benzo[d]imidazole and alkyl halide | Corrosion inhibition | Anticorrosive coatings for carbon steel acs.org |
Investigations into Photophysical Property Modulation
The photophysical properties of benzimidazole derivatives are a significant area of research, with studies focusing on how substituents and solvents affect their electronic transitions and fluorescence. acs.orgcncb.ac.cn The inherent fluorescence of the benzimidazole core can be tuned, making these compounds suitable for various optical applications. benthamdirect.com For example, the photochemistry of benzimidazole itself is complex, exhibiting dual reaction pathways upon UV irradiation, including NH bond cleavage and ring-opening isomerizations, leading to different photoproducts. acs.org
Density functional theory (DFT) has been employed to investigate the photophysical and electrochemical properties of polycyclic benzimidazole fused organic pigments. nih.gov These computational studies help in understanding intramolecular charge transfer characteristics and predicting absorption-emission properties, which is crucial for designing new functional materials. nih.gov Research on N-substituted benzimidazoles, such as N-(alpha-naphthyl)-benzimidazole, has shown they can exhibit intramolecular charge transfer fluorescence in polar solvents. cncb.ac.cn The fluorescence of these derivatives can be quenched by acids like acetic acid through the formation of exciplexes. cncb.ac.cn This sensitivity to the chemical environment is a key feature in the development of chemical sensors. cncb.ac.cn
Application in Catalysis and Ligand Design
The benzimidazole structure is pivotal in the field of catalysis and ligand design. The nitrogen atoms within the imidazole (B134444) ring can serve as effective coordination sites for metal ions, making benzimidazole derivatives versatile ligands in coordination chemistry. nih.govwikipedia.org This capability has been exploited in the development of catalysts for a variety of chemical transformations.
Benzimidazole and its analogues have been successfully used as ligands in copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org The design of the ligand is crucial, as its size and nature influence the reaction pathways, selectivity, and kinetics of the catalytic process. researchgate.net For instance, in the copper-catalyzed intramolecular N-arylation for synthesizing benzimidazoles, understanding the role of ancillary ligands and intermediates is key to developing more efficient catalytic protocols. rsc.org Beyond copper, benzimidazole-based ligands are also employed in catalytic systems involving palladium, rhodium, nickel, and cobalt for the functionalization of the benzimidazole scaffold itself. researchgate.net N,N'-Dialkylbenzimidazolium salts, derived from the benzimidazole core, are important precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for a wide range of transition metal catalysts. wikipedia.org
Role as a Scaffold in Chemical Biology Research
The benzimidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govnih.gov Its structural similarity to natural purines allows it to interact with a wide range of biological macromolecules, making it a cornerstone for designing bioactive compounds and research tools. benthamdirect.comresearchgate.net
Studies on Molecular Recognition and Ligand-Target Interactions
Benzimidazole derivatives are extensively studied for their ability to engage in molecular recognition, particularly with nucleic acids. nih.gov The core structure of Hoechst dyes, a class of fluorescent stains used to label DNA, is a bis-benzimidazole. nih.gov These molecules bind preferentially to the A/T-rich regions of the minor groove of B-form DNA, with the benzimidazole moieties forming specific hydrogen bonds that contribute to this sequence recognition. nih.gov
This recognition capability has been harnessed by conjugating benzimidazole moieties to oligodeoxynucleotides (ODNs). nih.gov Such conjugates show enhanced stability and sequence specificity when hybridizing with complementary DNA sequences. nih.gov The length of the linker connecting the benzimidazole to the ODN has been found to be a critical factor in the degree of duplex stabilization. nih.gov Beyond DNA, the benzimidazole scaffold is a versatile framework for designing receptors for various analytes, including chiral molecules and anions, due to its capacity for hydrogen bonding, π-π stacking, and metal coordination. researchgate.netresearchgate.net Its derivatives have been developed as receptors that can recognize target molecules through colorimetric or fluorescent changes. researchgate.net
Table 2: Benzimidazole Analogues in Ligand-Target Interaction Studies
| Benzimidazole Derivative/Analogue | Target Molecule | Mode of Interaction | Research Application |
| Hoechst 33258 (bis-benzimidazole) | A/T-rich DNA minor groove | Hydrogen bonding and groove binding | DNA staining and visualization nih.gov |
| Oligodeoxynucleotide-benzimidazole conjugates | Complementary DNA/RNA sequences | Enhanced hybridization and minor groove binding | Improving specificity of ODN probes for diagnostics nih.gov |
| Chiral morpholino[4,3-a]benzimidazoles | Chiral molecules | Diastereoselective recognition | Chiral sensing and separation researchgate.net |
| Benzimidazole-based receptors | Anions | Hydrogen bonding and electrostatic interactions | Anion sensing researchgate.net |
Development of Molecular Probes for Chemical Research
The tunable photophysical properties of benzimidazole analogues make them excellent candidates for the development of molecular probes. nih.gov These probes are designed to detect and quantify specific ions, molecules, or biological events through changes in their fluorescence or other optical properties. mdpi.comnih.gov
For example, a benzimidazole-derived fluorophore known as B2 has been developed for the specific labeling and detection of bacterial outer membrane vesicles (OMVs) using flow cytometry. mdpi.com Benzimidazole-based fluorescent probes have also been synthesized for the selective recognition of metal ions, such as Cobalt (II), where the binding event leads to fluorescence quenching. mdpi.com In another application, a "turn-on" fluorescent probe based on an anthracene-benzimidazole scaffold (ABIA) was created for the selective and rapid detection of cysteine over other biothiols. nih.gov The reaction of cysteine with the probe restricts an intramolecular charge transfer (ICT) process, causing a significant increase in fluorescence. nih.gov Furthermore, "clickable" benzimidazole-based probes have been engineered for the covalent labeling of specific enzymes, such as protein arginine deiminases (PADs), in cellular systems, allowing for activity-based protein profiling and target engagement studies. nih.gov
Computational Approaches to Ligand-Macromolecule Binding
The study of this compound and its analogues has been significantly advanced by computational methodologies, which provide deep insights into their binding mechanisms with macromolecular targets. These in silico techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are instrumental in elucidating the specific interactions that govern the biological activity of these compounds and in guiding the rational design of new, more potent derivatives.
Molecular docking studies have been widely employed to predict the preferred binding orientation of 2-benzylbenzimidazole derivatives within the active sites of various biological targets. For instance, in the context of developing novel therapeutics, docking simulations have been used to investigate the interactions of benzimidazole analogues with enzymes and receptors implicated in disease. These studies often reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and specific amino acid residues of the protein. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For example, computational analyses of 2-substituted benzimidazoles have highlighted the importance of the benzyl (B1604629) group in forming hydrophobic interactions within receptor pockets, while the benzimidazole core often engages in hydrogen bonding and pi-pi stacking. The N-ethyl group can further influence binding by modulating the compound's lipophilicity and steric profile, potentially leading to enhanced or altered target affinity.
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur over time. MD simulations of benzimidazole derivatives complexed with their protein targets have been used to validate docking results and to provide a more detailed understanding of the binding energetics. These simulations can reveal the role of water molecules in mediating interactions and can help to identify key residues that are critical for maintaining a stable complex.
Quantitative structure-activity relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of benzimidazole derivatives to correlate their structural features with their biological activities. nih.govelsevierpure.com These 3D-QSAR models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.govelsevierpure.com For 2-benzylbenzimidazole analogues, such studies have indicated that substituents at the 2-position, such as the benzyl group, and at other positions on the benzimidazole ring are important for modulating biological activity. nih.gov These models serve as powerful predictive tools for designing new analogues with improved potency.
Table 1: Representative Computational Studies on Benzimidazole Analogues
| Computational Method | Key Findings | Reference |
|---|---|---|
| Molecular Docking & MD | Identification of key binding interactions of benzimidazole derivatives with their target proteins, highlighting the role of specific residues. | figshare.com |
| CoMFA and CoMSIA | Elucidation of the structure-activity relationships of benzimidazole derivatives, indicating the importance of substituents at the 2- and 6-positions for activity. | nih.govelsevierpure.com |
Comparison with Structurally Related Heterocyclic Systems
The benzimidazole scaffold, the core of this compound, is a prominent member of a larger family of bicyclic heterocyclic compounds that includes benzothiazoles and benzoxazoles. Comparative studies of these systems are crucial for understanding how the heteroatom in the five-membered ring influences the physicochemical properties, biological activity, and ligand-macromolecule binding interactions.
In terms of biological activity, all three heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. However, the nature of the heteroatom can lead to differences in their pharmacological profiles. For instance, both benzimidazole and benzothiazole (B30560) derivatives have been investigated for their antimicrobial and anticancer activities. Computational studies comparing these scaffolds have sometimes revealed differences in their binding affinities and interaction patterns with the same biological target. For example, in some cases, the sulfur atom of the benzothiazole ring may participate in specific interactions that are not possible for the nitrogen atom of the benzimidazole ring, and vice versa.
Molecular modeling studies have provided insights into these differences at the atomic level. For example, the hydrogen-bonding capabilities of the N-H group in the benzimidazole ring are a key feature in their interaction with many biological targets. This is a characteristic that is absent in the corresponding benzothiazole and benzoxazole (B165842) systems. Conversely, the sulfur atom in benzothiazoles can engage in different types of non-covalent interactions, such as sulfur-π interactions, which can contribute to binding affinity.
Table 2: Comparison of Physicochemical and Biological Properties of Related Heterocyclic Systems
| Feature | Benzimidazoles | Benzothiazoles | Benzoxazoles |
|---|---|---|---|
| Heteroatom | Nitrogen | Sulfur | Oxygen |
| Hydrogen Bonding | N-H donor and acceptor | Acceptor only | Acceptor only |
| Key Interactions | Hydrogen bonds, pi-pi stacking | Sulfur-π interactions, hydrophobic interactions | Dipole-dipole interactions, hydrogen bonds |
| Common Biological Activities | Antimicrobial, anticancer, antiviral | Antimicrobial, anticancer, anti-inflammatory | Antimicrobial, anticancer, kinase inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
